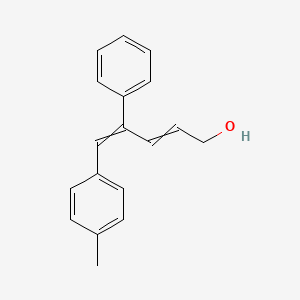

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol

Description

Properties

CAS No. |

921195-46-2 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

5-(4-methylphenyl)-4-phenylpenta-2,4-dien-1-ol |

InChI |

InChI=1S/C18H18O/c1-15-9-11-16(12-10-15)14-18(8-5-13-19)17-6-3-2-4-7-17/h2-12,14,19H,13H2,1H3 |

InChI Key |

LZEWHMFYDNSFKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C=CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation

The most common method for synthesizing this compound involves aldol condensation between appropriate aromatic aldehydes and ketones. This reaction can be facilitated under various conditions, including:

Reagents : Aromatic aldehydes (such as p-tolualdehyde) and ketones (such as acetophenone).

Catalysts : Basic conditions are often employed using catalysts such as sodium hydroxide or potassium hydroxide.

Conditions : The reaction is typically conducted at room temperature or under reflux conditions to promote the condensation process.

Synthetic Route Overview

The following steps outline a general synthetic route:

Formation of Enolate : The ketone is deprotonated to form an enolate ion.

Nucleophilic Attack : The enolate ion attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate.

Dehydration : The β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated carbonyl compound.

Purification : The crude product is purified using column chromatography (typically silica gel) with a solvent system like hexane/ethyl acetate to isolate the desired product.

Characterization Techniques

After synthesis, the compound is characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure, confirming the presence of specific functional groups and their environments.

Infrared (IR) Spectroscopy : Used to identify functional groups based on characteristic absorption bands.

Research Findings

Recent studies have highlighted the biological activities associated with 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, suggesting potential applications in medicinal chemistry:

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Inhibition of specific enzymes involved in bacterial growth |

| Anti-inflammatory | Modulation of cytokine production and signaling pathways |

| Anticancer | Induction of apoptosis in cancer cells through targeted pathways |

These findings indicate that structural modifications can significantly influence the biological efficacy of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under acidic or catalytic conditions. Common oxidants include pyridinium chlorochromate (PCC) or Jones reagent, converting the alcohol to a ketone:

Reaction :

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC | RT, 12 h | 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-one | 72% | |

| Jones reagent | 0–5°C, 2 h | Same as above | 65% |

Reduction Reactions

The conjugated diene system can be selectively hydrogenated. Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-diene to a single double bond:

Reaction :

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 1 atm | 5-(4-Methylphenyl)-4-phenylpent-2-en-1-ol | >90% (C4–C5 preserved) |

Cycloaddition Reactions

The diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Reaction :

| Dienophile | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 85:15 |

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes or ketones. For example, Claisen-Schmidt condensation with substituted benzaldehydes yields extended conjugated systems:

Reaction :

| Aldehyde | Base | Product | Application |

|---|---|---|---|

| 4-Hydroxy-3-methoxycinnamaldehyde | NaOH | (2E,4E)-1-(Substituted aryl)-5-aryl penta-2,4-dien-1-one | Anticancer lead compound |

Functionalization via Palladium Catalysis

The compound undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl rings. A study demonstrated C–H activation using Pd(OAc)₂ and DMAP:

Mechanism :

-

Oxidative addition of Pd to the C–H bond.

-

Migratory insertion into alkyne.

-

Reductive elimination to form a biaryl product.

| Substrate | Ligand | Yield | Reference |

|---|---|---|---|

| 4-Ethynyltoluene | DMAP | 68% |

Biological Activity of Derivatives

Reaction products exhibit notable bioactivity:

Scientific Research Applications

Organic Synthesis

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are useful intermediates in the synthesis of natural products.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Research has indicated that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. Its efficacy in targeting specific cancer types is currently under study .

Materials Science

The electronic properties of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films with good charge transport properties makes it a candidate for use in OLEDs, enhancing their efficiency and color purity.

- Organic Photovoltaics : Its conjugated structure allows for effective light absorption and charge separation, making it a potential material for organic solar cells.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of various derivatives of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Synthesis of Biaryl Compounds

In an effort to synthesize biaryl compounds using 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol as a precursor, researchers employed a palladium-catalyzed cross-coupling reaction. The reaction yielded high purity products with yields exceeding 85%, demonstrating the compound's utility as a synthetic intermediate .

Mechanism of Action

The mechanism by which 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Features of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol and Analogues

| Compound Name | CAS | Molecular Formula | Key Substituents | Backbone Structure |

|---|---|---|---|---|

| 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol | 76978-38-6 | C₁₂H₁₆O | 4-phenyl, 5-(4-methylphenyl), terminal -OH | Conjugated diene (2,4) |

| (4E)-5-Phenyl-4-penten-1-ol | 13159-16-5 | C₁₁H₁₄O | 5-phenyl, terminal -OH | Single double bond (4E) |

| 5-(4-Methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one | 586960-09-0 | C₁₆H₁₇NO₃ | 4-methoxyphenyl, morpholine, ketone | Conjugated diene (2,4) |

| 4-Methyl-1-phenylpentan-2-ol | 7779-78-4 | C₁₂H₁₈O | 4-methyl, 1-phenyl | Saturated alcohol |

Key Observations:

- The target compound’s conjugated diene system distinguishes it from saturated alcohols like 4-Methyl-1-phenylpentan-2-ol, which lacks double bonds .

- Compared to (4E)-5-Phenyl-4-penten-1-ol, the additional 4-methylphenyl group enhances steric bulk and may reduce solubility in non-polar solvents .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point* | Solubility Trends | Stability |

|---|---|---|---|---|

| 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol | 176.258 | Not reported | Moderate in organic solvents | Air-sensitive (diene) |

| (4E)-5-Phenyl-4-penten-1-ol | 162.23 | Not reported | Low polarity solvents | Stable at room temp |

| 5-(4-Methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one | 287.32 | Not reported | High in polar aprotic solvents | Photostability concerns |

| 4-Methyl-1-phenylpentan-2-ol | 178.27 | Not reported | High in alcohols/ethers | Oxidizes slowly in air |

*Data limitations: Specific boiling/melting points are unavailable in the provided evidence.

Key Observations:

- The methoxy group in the morpholine-containing compound enhances polarity, increasing solubility in solvents like DMSO or DMF .

Biological Activity

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, a compound with significant structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of penta-2,4-dien-1-ols, characterized by a hydroxyl group (-OH) attached to a conjugated diene system. Its molecular formula is C19H20O, and it features both methyl and phenyl substituents that influence its reactivity and biological interactions.

Biological Activities

Research indicates that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, derivatives of penta-2,4-dien-1-ol have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways. It is believed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .

The mechanism of action for 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it could inhibit glutathione transferases or cyclooxygenases .

- Cell Signaling Modulation : By interacting with cellular receptors or transcription factors, it may alter gene expression related to cell survival and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study tested various concentrations of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol against E. coli and reported an IC50 value indicating significant antimicrobial properties .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human prostate cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM .

- Anti-inflammatory Effects : Another study highlighted its ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential therapeutic application in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol | C19H20O | Hydroxyl group; potential anticancer activity |

| (2E,4E)-1-(4-chlorophenyl)-5-phenylpenta-2,4-dienone | C19H16ClO | Ketone group; studied for similar activities |

| 1-(4-Chlorophenyl)-5-phenyldienone | C19H15Cl | Lacks hydroxyl; more stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.